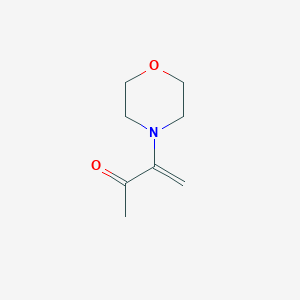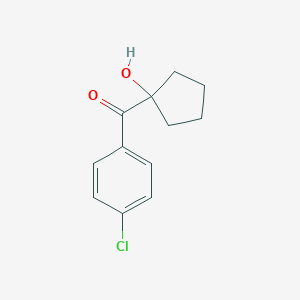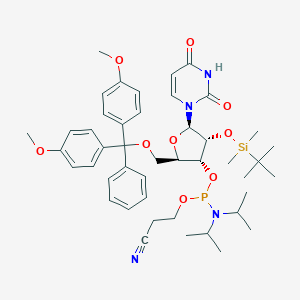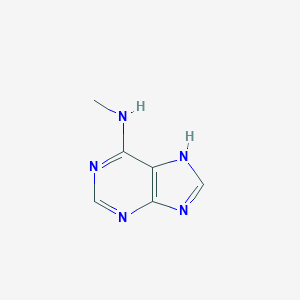
3-Morpholin-4-ylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-ylbut-3-en-2-one, also known as MBBO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MBBO is a cyclic enamine that is commonly used as a building block in organic synthesis.
Scientific Research Applications
3-Morpholin-4-ylbut-3-en-2-one has been widely used in scientific research due to its versatile applications. One of the most common applications of 3-Morpholin-4-ylbut-3-en-2-one is as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, such as heterocycles, amino acids, and peptides.
3-Morpholin-4-ylbut-3-en-2-one has also been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one is not fully understood. However, it has been proposed that 3-Morpholin-4-ylbut-3-en-2-one may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
3-Morpholin-4-ylbut-3-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Morpholin-4-ylbut-3-en-2-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-Morpholin-4-ylbut-3-en-2-one has also been reported to have anti-inflammatory and antioxidant activities. In animal studies, 3-Morpholin-4-ylbut-3-en-2-one has been shown to reduce the severity of colitis and protect against liver damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments is its versatility as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, which makes it a valuable tool for medicinal chemists and organic chemists. Another advantage of 3-Morpholin-4-ylbut-3-en-2-one is its potential as a therapeutic agent for various diseases, including cancer.
However, there are also limitations to using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments. 3-Morpholin-4-ylbut-3-en-2-one is a relatively unstable compound and can decompose under certain conditions, which can affect the reproducibility of experimental results. In addition, 3-Morpholin-4-ylbut-3-en-2-one is a toxic compound and should be handled with care.
Future Directions
There are several future directions for the research on 3-Morpholin-4-ylbut-3-en-2-one. One direction is to further investigate the mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one. Understanding the molecular targets of 3-Morpholin-4-ylbut-3-en-2-one can provide insights into its biological activities and facilitate the development of more potent and selective analogs.
Another direction is to explore the potential applications of 3-Morpholin-4-ylbut-3-en-2-one in drug discovery. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have anticancer activity, and further studies can be conducted to identify its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, 3-Morpholin-4-ylbut-3-en-2-one is a versatile compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base. 3-Morpholin-4-ylbut-3-en-2-one has been widely used as a building block in organic synthesis and has potential applications in medicinal chemistry. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have antifungal, antibacterial, and anticancer activities, and further studies can be conducted to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which is subsequently cyclized to form the final product, 3-Morpholin-4-ylbut-3-en-2-one. The yield of 3-Morpholin-4-ylbut-3-en-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
CAS RN |
119490-02-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO2/c1-7(8(2)10)9-3-5-11-6-4-9/h1,3-6H2,2H3 |
InChI Key |
YLPHQVMCQPWBRY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1CCOCC1 |
Canonical SMILES |
CC(=O)C(=C)N1CCOCC1 |
synonyms |
3-Buten-2-one, 3-(4-morpholinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















